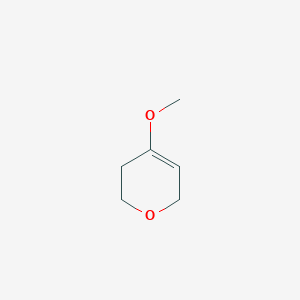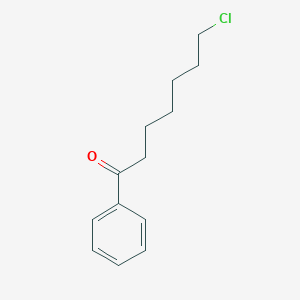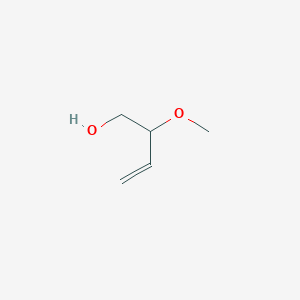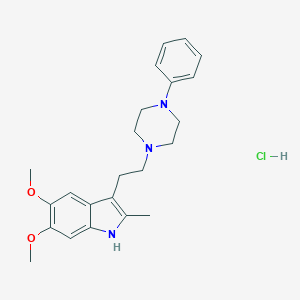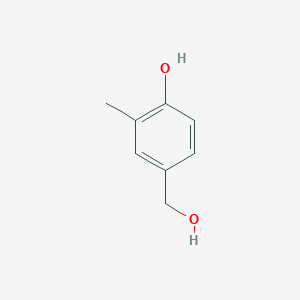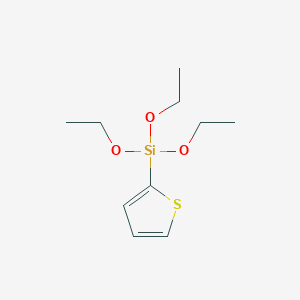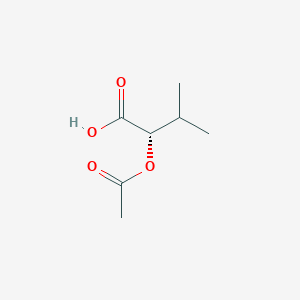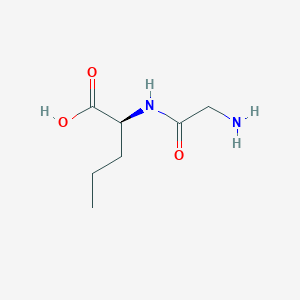![molecular formula C12H12N2 B101879 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 18528-78-4](/img/structure/B101879.png)
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
概要
説明
The compound 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated H2SO4, which is proposed to proceed via the formation of a dicationic superelectrophile followed by intramolecular nucleophilic cyclization reactions . Another synthesis route is the Friedländer reaction, which has been used to prepare 14-aryl-tetrahydroquinolin derivatives by reacting amino-benzochromene-carbonitriles with cycloalkanones . Additionally, cyclization of hydroxyphenyl ketone oximes in the presence of NaH and other reagents can yield quinolin-8-ols and tetrahydroquinolin-8-ols . A green synthesis approach for pyranoquinolinone derivatives involves a one-pot condensation of hydroxyquinolinone, aldehyde, and malononitrile catalyzed by ammonium acetate . Furthermore, substituted 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have been synthesized as potential inhibitors of fructose-1,6-bisphosphatase .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The specific structure of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine would include a cyclopenta ring fused to the quinoline moiety. The absolute configuration of a related compound, a hexahydroquinolinium derivative, was determined through X-ray analysis .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. For instance, the cyclization reactions mentioned in the synthesis analysis involve the formation of new rings through intramolecular attacks . The Friedländer reaction used to synthesize tetrahydroquinolin derivatives is another example of a chemical reaction involving the condensation of two different molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacological applications. The presence of the amino group in the 9-position of the cyclopenta[b]quinoline ring could affect the compound's ability to interact with biological targets, such as enzymes . The synthesis methods can also introduce different substituents that further modify the compound's properties .
科学的研究の応用
Apoptosis Induction in Cancer Cells
Research by Zhang et al. (2008) identified N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine as an inducer of apoptosis in cancer cells derived from human solid tumors. This compound demonstrated significant activity in cell growth inhibition assays, highlighting its potential in cancer research (Zhang et al., 2008).
Synthesis Methods
A study by Zehr et al. (2008) explored the thermal ring-expansion of squaric acid derivatives to create substituted cyclopenta[b]quinolin-1-ones. This method provides a novel pathway for synthesizing cyclopenta[b]quinoline derivatives, valuable in chemical research (Zehr et al., 2008).
Kozlov et al. (2018) developed a one-step synthesis method for new cyclopenta[b]quinoline derivatives, demonstrating the compound's versatility in chemical synthesis (Kozlov et al., 2018).
Fructose-1,6-bisphosphatase Inhibition
Rosini et al. (2006) synthesized substituted 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives as inhibitors of fructose-1,6-bisphosphatase (F16BPase), a potential target in treating metabolic diseases (Rosini et al., 2006).
Heterocyclic Compound Synthesis
Porashar et al. (2022) reported a methodology for synthesizing tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines, demonstrating the adaptability of cyclopenta[b]quinoline in producing biologically active molecules (Porashar et al., 2022).
Antimicrobial Activity
Es et al. (2005) investigated the synthesis and antimicrobial activity of sulphur-substituted pyrrolo[3, 4-b]quinolines. These derivatives showed enhanced antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Es et al., 2005).
Neurotropic Activity
Krainova et al. (2009) synthesized and evaluated the neurotropic activity of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, contributing to the understanding of this compound's potential in neurological applications (Krainova et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCQDBTSDBCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171768 | |
| Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine | |
CAS RN |
18528-78-4 | |
| Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018528784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

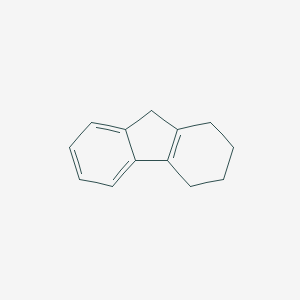
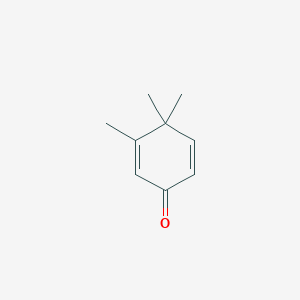
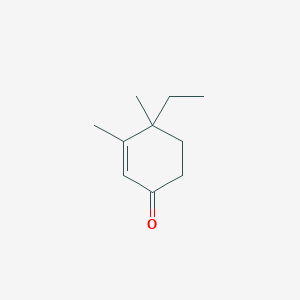
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
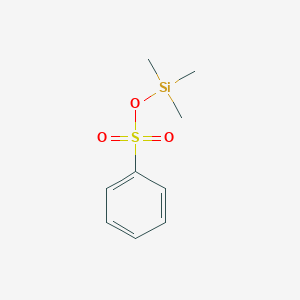
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
